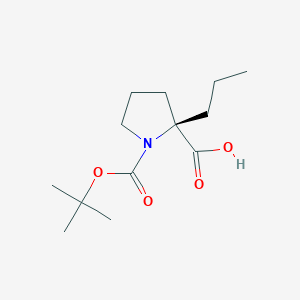

(2R)-1-tert-butoxycarbonyl-2-propyl-pyrrolidine-2-carboxylic acid

Description

(2R)-1-tert-Butoxycarbonyl-2-propyl-pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the N1 position and a propyl substituent at the C2 position. The Boc group enhances solubility in organic solvents and stabilizes the molecule during synthetic procedures, while the propyl chain influences steric and electronic properties. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting protease inhibition or peptidomimetic applications.

Properties

IUPAC Name |

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-propylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-5-7-13(10(15)16)8-6-9-14(13)11(17)18-12(2,3)4/h5-9H2,1-4H3,(H,15,16)/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPVUNRZZXRGUBY-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCCN1C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@]1(CCCN1C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-tert-butoxycarbonyl-2-propyl-pyrrolidine-2-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides under basic conditions.

Protection with Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-tert-butoxycarbonyl-2-propyl-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can be used to remove the Boc group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R)-1-tert-butoxycarbonyl-2-propyl-pyrrolidine-2-carboxylic acid has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It is a precursor in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.

Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2R)-1-tert-butoxycarbonyl-2-propyl-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. This selectivity is crucial for the synthesis of target compounds with desired biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a family of Boc-protected pyrrolidine carboxylic acids with variations in substituent length, functional groups, and stereochemistry. Key analogs from the literature include:

Substituent Length and Functional Group Variations

a. Compound 11 : (2S,4R)-1-N-(tert-Butoxycarbonyl)-4-(3-(tert-Butyldimethylsilyloxy)propyl)pyrrolidine-2-carboxylic Acid

- Substituent : A tert-butyldimethylsilyl (TBS)-protected hydroxypropyl group at C3.

- Synthesis: Derived from crude Compound 9 via methanol treatment, yielding 3.02 g (86% crude yield) .

b. Compound 14 : (2S,4R)-1-N-(tert-Butoxycarbonyl)-4-n-Pentylpyrrolidine-2-carboxylic Acid

- Substituent : A linear pentyl chain at C4.

- Properties : The longer alkyl chain likely increases lipophilicity compared to the target compound’s propyl group, which may affect membrane permeability in biological systems .

c. Compound 12 : (2S,4R)-1-N-(tert-Butoxycarbonyl)-4-(3-Methoxypropyl)pyrrolidine-2-carboxylic Acid

Stereochemical Considerations

The (2R) configuration of the target compound distinguishes it from analogs like Compounds 11, 12, and 14, which have (2S,4R) configurations. Chirality influences molecular recognition; for instance, enzymes or receptors may exhibit preferential binding to specific enantiomers. Studies on analogous systems suggest that stereochemistry impacts crystallization behavior and polarity parameters, as discussed in crystallographic analyses using Rogers’ η and Flack’s x parameters .

Spectroscopic and Electronic Properties

- NMR Shifts : Substituent electronegativity correlates with chemical shifts. For example, the TBS group in Compound 11 may deshield nearby protons due to its electron-withdrawing nature, whereas the methoxy group in Compound 12 could cause smaller shifts. Similar trends are observed in sulfated hexasaccharides, where substituents alter neighboring residues’ proton environments .

- Electronegativity Effects : The propyl group in the target compound has lower electronegativity compared to TBS or methoxy groups, reducing electronic perturbation on the pyrrolidine ring. This may simplify synthetic modification downstream .

Data Table: Comparative Analysis of Pyrrolidine Derivatives

Research Findings and Implications

- Synthetic Accessibility: Compound 11’s synthesis highlights the utility of methanol in deprotecting intermediates, though yields remain unoptimized .

- Biological Relevance : While biological data are absent, analogs with longer alkyl chains (e.g., Compound 14) may exhibit improved bioavailability due to lipophilicity.

- Spectroscopic Trends : Substituent electronegativity and steric effects significantly influence NMR profiles, as seen in sulfated polysaccharides and Sn-based compounds .

Biological Activity

(2R)-1-tert-butoxycarbonyl-2-propyl-pyrrolidine-2-carboxylic acid, with the CAS number 706806-57-7, is a compound that has garnered attention due to its potential biological activities. Its structure features a pyrrolidine ring, which is significant in medicinal chemistry for the development of various therapeutic agents. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of the tert-butoxycarbonyl (Boc) group enhances its stability and solubility, facilitating its bioavailability.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. Such inhibition can lead to altered cellular functions and potentially therapeutic effects against various conditions .

- Receptor Interaction : The compound has shown potential in modulating receptor activities, particularly those involved in neuropharmacology. Its ability to cross the blood-brain barrier could make it a candidate for treating neurological disorders .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antimicrobial Activity : Some derivatives of pyrrolidine compounds have demonstrated antimicrobial properties, suggesting that this compound may also possess similar effects .

- Anticancer Potential : There is emerging evidence that pyrrolidine derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth .

Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of pyrrolidine derivatives, including this compound. The findings indicated that this compound could inhibit cell proliferation in various cancer cell lines through apoptosis induction mechanisms .

Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of similar compounds in models of neurodegenerative diseases. Results showed that these compounds could reduce oxidative stress and inflammation in neuronal cells, pointing towards potential therapeutic applications for conditions like Alzheimer's disease .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C13H23NO4 |

| Molecular Weight | 257.33 g/mol |

| Purity | 97% |

| CAS Number | 706806-57-7 |

| Potential Applications | Antimicrobial, Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.